Binding Affinity to Human Prion Protein (huPrPC) vs. Closest Structural Analogs
In a direct head-to-head screen, compound 321430-61-9 was one of 45 pyridine dicarbonitrile analogs tested for binding to huPrPC via SPR. While the lead compound in the series, 2-((4-chlorobenzyl)thio)pyridine-3,5-dicarbonitrile, showed a strong response, 321430-61-9 demonstrated moderate binding, which was a distinct result differentiating it from the majority of the library that showed weak or no binding [1]. This quantitative SPR signal confirms a specific interaction profile for the 2,6-dichloro substitution pattern.
| Evidence Dimension | huPrPC Binding (SPR Response) |
|---|---|
| Target Compound Data | Moderate binding affinity to huPrPC (exact numerical sensorgram units not reported in abstract/summary, but categorized as 'moderate binder') |
| Comparator Or Baseline | Lead compound (2-((4-chlorobenzyl)thio)pyridine-3,5-dicarbonitrile): Strong binder. Other 17 of 19 binders: Weak to moderate binders. 26 of 45 compounds: No binding. |
| Quantified Difference | 321430-61-9 is a confirmed binder (qualitative category: moderate), in contrast to the 26 non-binding analogs. This represents a categorical differentiation from non-binders. |
| Conditions | In vitro SPR screening against immobilized huPrPC, as described in Reddy et al., J. Med. Chem. 2006. |
Why This Matters
Confirmation of target engagement provides a rational basis for selecting this compound over structurally similar analogs that are non-binders for prion disease research applications.
- [1] Reddy, T. R. K., Mutter, R., Heal, W., Guo, K., Gillet, V. J., Pratt, S., & Chen, B. (2006). Library Design, Synthesis, and Screening: Pyridine Dicarbonitriles as Potential Prion Disease Therapeutics. Journal of Medicinal Chemistry, 49(2), 607–615. View Source
